Lipophilicity vs. Primary Amide
The target compound exhibits a computed LogP (ChemSrc) of 3.35, whereas the unsubstituted amide 4‑(bromomethyl)-3‑nitrobenzamide (CAS 62700‑58‑7) has a LogP of 3.00 . The +0.35 log unit difference reflects the moderate lipophilicity increase imparted by the N‑(1‑methoxypropan‑2‑yl) chain. In contrast, the N‑butyl analog (CAS 651026‑72‑1) is expected to show a larger lipophilicity gain; its exact LogP is not publicly available, but its reduced hydrogen‑bond acceptor count (3 vs. 4) suggests it would be less water‑soluble than the target compound.
| Evidence Dimension | Computed octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.35 (ChemSrc; XLogP3‑AA = 1.9 in PubChem) |
| Comparator Or Baseline | 4‑(Bromomethyl)-3‑nitrobenzamide: LogP = 3.00 (ChemSrc). N‑butyl analog: LogP not found. |
| Quantified Difference | ΔLogP ≈ +0.35 relative to the primary amide |
| Conditions | Computed values (fragment‑based or atomic‑contribution methods). No experimental octanol‑water measurement available. |
Why This Matters
A 0.35 log unit difference in LogP can alter retention time in reverse‑phase chromatography and influence passive membrane permeability predictions, which matters when selecting a synthetic intermediate for a medicinal‑chemistry campaign.
